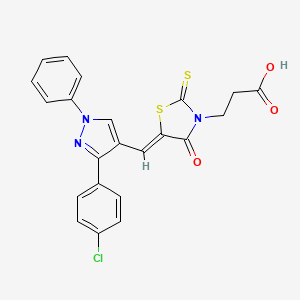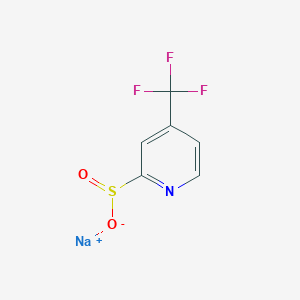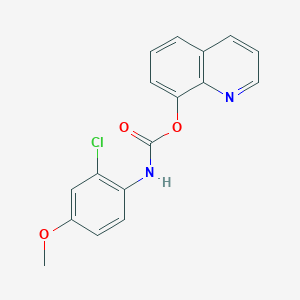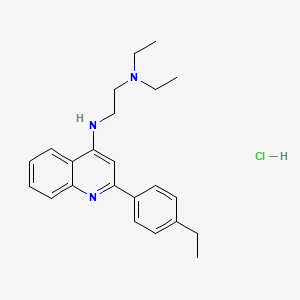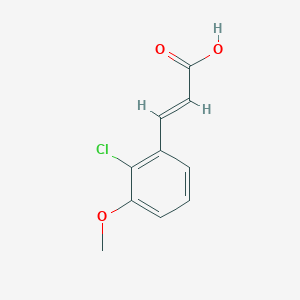
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(2-Chloro-3-methoxyphenyl)propanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Chloro-3-methoxyphenyl)propanoic acid
Reduction: 3-(2-Chloro-3-methoxyphenyl)propanoic acid
Substitution: 3-(2-Amino-3-methoxyphenyl)-2-propenoic acid or 3-(2-Thio-3-methoxyphenyl)-2-propenoic acid
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-2-propenoic acid
- 3-(2-Chloro-3-ethoxyphenyl)-2-propenoic acid
- 3-(2-Bromo-3-methoxyphenyl)-2-propenoic acid
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-2-propenoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
853349-82-3 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(E)-3-(2-chloro-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
InChI-Schlüssel |
UXFIXEIODLQLDQ-AATRIKPKSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-](/img/structure/B11944510.png)
![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)
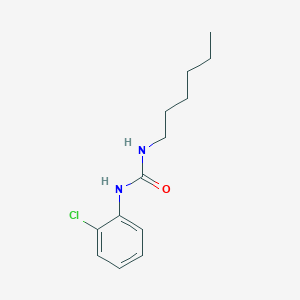
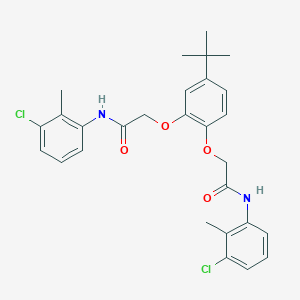
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)
